Cas no 134594-22-2 (5-methoxynaphthalene-1-carbaldehyde)

5-methoxynaphthalene-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-methoxynaphthalene-1-carbaldehyde
- 5-Methoxynaphthalene-1-carboxaldehyde
- SCHEMBL2988767
- DTXCID50418651
- EN300-113911
- GZQNWVZECIRJHP-UHFFFAOYSA-N
- DB-083969
- JFA59422
- Z1255389590
- 1-Naphthalenecarboxaldehyde, 5-methoxy-
- DTXSID60467832
- 134594-22-2
-
- MDL: MFCD17012505
- インチ: InChI=1S/C12H10O2/c1-14-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h2-8H,1H3
- InChIKey: GZQNWVZECIRJHP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 186.068079557Da
- どういたいしつりょう: 186.068079557Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
5-methoxynaphthalene-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-113911-0.5g |
5-methoxynaphthalene-1-carbaldehyde |
134594-22-2 | 95% | 0.5g |
$1046.0 | 2023-10-26 | |
Enamine | EN300-113911-2.5g |
5-methoxynaphthalene-1-carbaldehyde |
134594-22-2 | 95% | 2.5g |
$2631.0 | 2023-10-26 | |
Enamine | EN300-113911-0.25g |
5-methoxynaphthalene-1-carbaldehyde |
134594-22-2 | 95% | 0.25g |
$666.0 | 2023-10-26 | |
Enamine | EN300-113911-10.0g |
5-methoxynaphthalene-1-carbaldehyde |
134594-22-2 | 95% | 10g |
$5774.0 | 2023-05-06 | |
1PlusChem | 1P009H0Z-100mg |
5-Methoxynaphthalene-1-carboxaldehyde |
134594-22-2 | 95% | 100mg |
$553.00 | 2025-02-24 | |
A2B Chem LLC | AE41171-250mg |
5-Methoxynaphthalene-1-carboxaldehyde |
134594-22-2 | 95% | 250mg |
$737.00 | 2024-04-20 | |
A2B Chem LLC | AE41171-2.5g |
5-Methoxynaphthalene-1-carboxaldehyde |
134594-22-2 | 95% | 2.5g |
$2805.00 | 2024-04-20 | |
A2B Chem LLC | AE41171-5g |
5-Methoxynaphthalene-1-carboxaldehyde |
134594-22-2 | 95% | 5g |
$4134.00 | 2024-04-20 | |
1PlusChem | 1P009H0Z-1g |
5-Methoxynaphthalene-1-carboxaldehyde |
134594-22-2 | 95% | 1g |
$1528.00 | 2025-02-24 | |
1PlusChem | 1P009H0Z-2.5g |
5-Methoxynaphthalene-1-carboxaldehyde |
134594-22-2 | 95% | 2.5g |
$3314.00 | 2023-12-22 |
5-methoxynaphthalene-1-carbaldehyde 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
5-methoxynaphthalene-1-carbaldehydeに関する追加情報
5-Methoxynaphthalene-1-carbaldehyde (CAS No. 134594-22-2): Properties, Applications, and Market Insights
5-Methoxynaphthalene-1-carbaldehyde (CAS No. 134594-22-2) is a specialized organic compound with a unique molecular structure that combines a naphthalene backbone with a methoxy group and an aldehyde functional group. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. The growing demand for naphthalene derivatives in research and industrial applications has made 5-methoxynaphthalene-1-carbaldehyde synthesis a hot topic among chemists and manufacturers alike.
The chemical structure of 5-Methoxynaphthalene-1-carbaldehyde features a naphthalene ring system substituted with a methoxy group at the 5-position and a formyl group at the 1-position. This specific arrangement contributes to its distinctive chemical properties, including moderate polarity and good thermal stability. Recent studies have shown that this compound exhibits interesting fluorescence properties, making it potentially valuable for organic light-emitting diodes (OLEDs) applications - a rapidly growing field in display technology that many researchers are actively investigating.
In pharmaceutical research, 5-methoxynaphthalene carbaldehyde derivatives have shown promise as building blocks for drug development. The compound's structure allows for various chemical modifications, enabling medicinal chemists to create novel molecules with potential biological activities. This aligns with current trends in drug discovery where researchers are increasingly focusing on naphthalene-based scaffolds for their diverse pharmacological properties. The aldehyde group in particular serves as a valuable handle for further chemical transformations through condensation or reduction reactions.
The synthesis of 5-Methoxynaphthalene-1-carbaldehyde typically involves the formylation of 5-methoxynaphthalene through various methods such as Vilsmeier-Haack reaction or Duff reaction. Recent advancements in green chemistry approaches have led to more efficient and environmentally friendly synthetic routes, addressing the growing demand for sustainable chemical processes. Many researchers are now searching for information about eco-friendly synthesis of naphthalene aldehydes, reflecting the industry's shift toward greener methodologies.
Material science applications of 5-methoxynaphthalene-1-carbaldehyde CAS 134594-22-2 have expanded significantly in recent years. The compound's conjugated π-electron system makes it attractive for developing organic semiconductors and photovoltaic materials. With the increasing global focus on renewable energy, there's growing interest in how naphthalene-based organic compounds can contribute to more efficient solar cell technologies. This connection to clean energy solutions makes the compound particularly relevant in today's research landscape.
Analytical characterization of 5-Methoxynaphthalene-1-carbaldehyde typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. The purity specification is particularly important for pharmaceutical applications, where even trace impurities can affect drug development outcomes. Current market trends show increasing demand for high-purity naphthalene derivatives, driven by stringent quality requirements in the pharmaceutical and electronics industries.
The global market for 5-methoxynaphthalene-1-carbaldehyde suppliers has seen steady growth, particularly in regions with strong pharmaceutical and specialty chemicals industries. Pricing trends indicate that the compound maintains a stable market position due to its niche applications and limited number of manufacturers. Recent supply chain challenges have highlighted the importance of identifying reliable sources for such specialty aromatic aldehydes, making comprehensive product information more valuable than ever to potential buyers.
Storage and handling of 5-Methoxynaphthalene-1-carbaldehyde require standard precautions for aromatic aldehydes. The compound should be kept in tightly sealed containers under inert atmosphere to prevent oxidation, a common concern with aldehyde-containing compounds. Proper storage conditions are frequently searched topics by laboratory personnel working with sensitive organic compounds.
Future research directions for 5-methoxynaphthalene-1-carbaldehyde applications may explore its potential in advanced materials and nanotechnology. The compound's molecular structure offers possibilities for creating novel supramolecular assemblies or metal-organic frameworks (MOFs). These applications align with current scientific interests in smart materials and nanotechnology solutions for various industrial challenges.
In conclusion, 5-Methoxynaphthalene-1-carbaldehyde (CAS No. 134594-22-2) represents an important building block in modern chemical research and industrial applications. Its unique combination of a naphthalene core with specific functional groups makes it valuable across multiple disciplines, from medicinal chemistry to materials science. As research continues to uncover new applications for functionalized naphthalene compounds, the significance of this particular aldehyde derivative is likely to grow, making it a compound worth watching in the coming years.
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